Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a piperidine ring, which is further substituted with a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by the introduction of the sulfamoyl group. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate. This intermediate is then reacted with sulfamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the sulfamoyl group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and strong bases are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used to study enzyme interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group can also affect the compound’s solubility and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar tert-butyl group but is attached to an indole ring.
Tert-butyl esters: These compounds share the tert-butyl group and are used in various synthetic applications.
Uniqueness
Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring and a sulfamoyl group, which provides distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and potential pharmaceuticals.
Properties
IUPAC Name |
tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXXNCYVUUIURI-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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